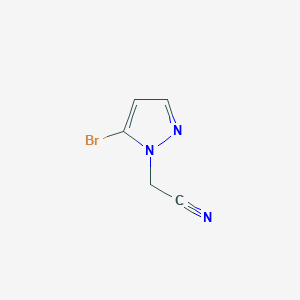
2-(5-Bromo-1-pyrazolyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1-pyrazolyl)acetonitrile is a chemical compound with the molecular formula C5H4BrN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science . The presence of a bromine atom at the 5-position of the pyrazole ring and a nitrile group attached to the acetonitrile moiety makes this compound particularly interesting for synthetic and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1-pyrazolyl)acetonitrile typically involves the bromination of 1-pyrazoleacetonitrile. One common method includes the reaction of 1-pyrazoleacetonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-1-pyrazolyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the nitrile group.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-(5-Bromo-1-pyrazolyl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1-pyrazolyl)acetonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity . The bromine atom and nitrile group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-(5-Chloro-1-pyrazolyl)acetonitrile: Similar in structure but with a chlorine atom instead of bromine.
2-(5-Iodo-1-pyrazolyl)acetonitrile: Contains an iodine atom, offering different reactivity and properties.
Uniqueness: 2-(5-Bromo-1-pyrazolyl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro and iodo analogs . This uniqueness makes it valuable for specific synthetic applications and research studies .
Actividad Biológica
2-(5-Bromo-1-pyrazolyl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C6H5BrN2
Molecular Weight: 199.02 g/mol
IUPAC Name: 2-(5-bromo-1H-pyrazol-1-yl)acetonitrile
Biological Activities
Research indicates that compounds containing the pyrazole ring exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Pyrazole derivatives have shown efficacy against various microbial strains. The presence of the bromine atom in this compound may enhance its antimicrobial properties by increasing lipophilicity and altering membrane permeability .
- Anticancer Properties: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Effects: Pyrazole derivatives are also known for their anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase enzymes and reduce the production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Membrane Interaction: The lipophilic nature of the brominated pyrazole may facilitate its penetration into cell membranes, allowing it to exert its effects intracellularly.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy:
- Cytotoxicity in Cancer Cells:
- Inflammation Models:
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C5H4BrN3 |
|---|---|
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
2-(5-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,4H2 |
Clave InChI |
IWRWKBYMAJQBCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















